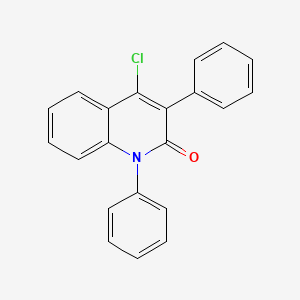
4-Chloro-1,3-diphenyl-1,2-dihydroquinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1,3-diphenyl-1,2-dihydroquinolin-2-one: is a chemical compound belonging to the class of quinoline derivatives. This compound is characterized by the presence of a chlorine atom at the 4th position and two phenyl groups at the 1st and 3rd positions of the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1,3-diphenyl-1,2-dihydroquinolin-2-one typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. One common method involves the cyclization of N-phenyl anthranilic acid with phosphorus oxychloride (POCl3) to form the quinoline ring, followed by chlorination to introduce the chlorine atom at the 4th position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
化学反応の分析
Types of Reactions: 4-Chloro-1,3-diphenyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The chlorine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 4-Chloro-1,3-diphenyl-1,2-dihydroquinolin-2-one is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antimicrobial and anticancer agents .
Medicine: The compound and its derivatives are investigated for their therapeutic potential. Some derivatives have demonstrated activity against various diseases, including bacterial infections and cancer .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications .
作用機序
The mechanism of action of 4-Chloro-1,3-diphenyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular processes, leading to its biological effects. For example, some derivatives inhibit bacterial DNA gyrase, leading to antibacterial activity . The exact pathways and molecular targets can vary depending on the specific derivative and its application .
類似化合物との比較
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
2,3-Dihydroquinazolin-4-one: A core structural component in many biologically active compounds.
Comparison: 4-Chloro-1,3-diphenyl-1,2-dihydroquinolin-2-one is unique due to the presence of the chlorine atom and two phenyl groups, which confer distinct chemical and biological propertiesIts structure allows for the creation of a wide range of derivatives with diverse biological activities .
特性
CAS番号 |
83609-80-7 |
|---|---|
分子式 |
C21H14ClNO |
分子量 |
331.8 g/mol |
IUPAC名 |
4-chloro-1,3-diphenylquinolin-2-one |
InChI |
InChI=1S/C21H14ClNO/c22-20-17-13-7-8-14-18(17)23(16-11-5-2-6-12-16)21(24)19(20)15-9-3-1-4-10-15/h1-14H |
InChIキー |
DFXZUZIUJXQRRO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


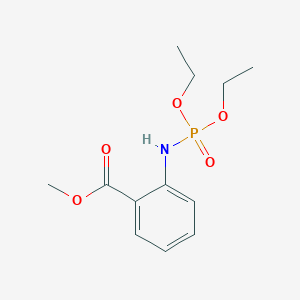
![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B14001797.png)
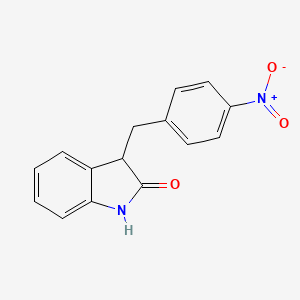
![3-(4-Chloro-1-methylpyrazol-3-yl)-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14001814.png)
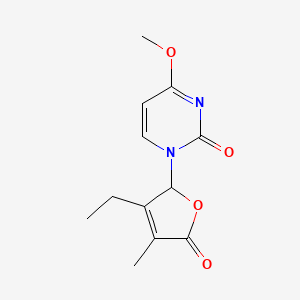
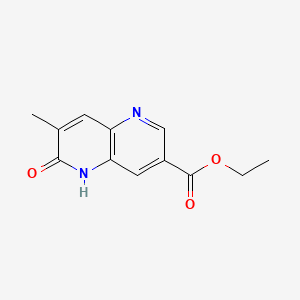
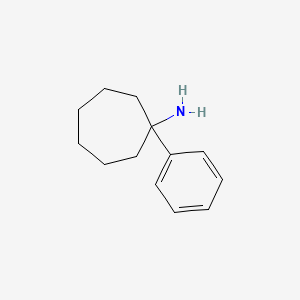

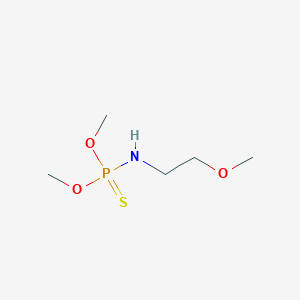
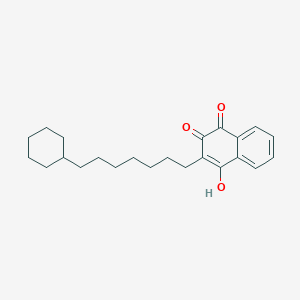
![Ethyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate](/img/structure/B14001838.png)
![Tert-butyl 4-[(2-methoxyethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B14001839.png)
![1-{[(2-Methoxyphenyl)amino]oxy}-3-phenoxypropan-1-one](/img/structure/B14001852.png)

